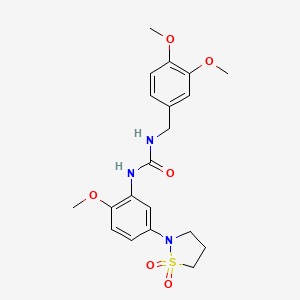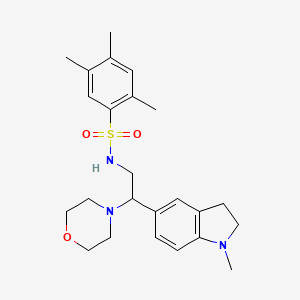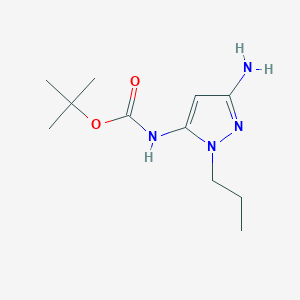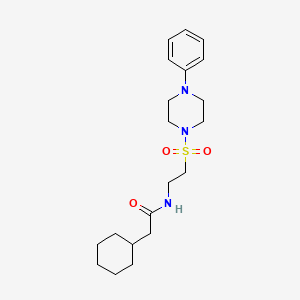
N-(3-(benzofuran-2-yl)propyl)-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(benzofuran-2-yl)propyl)-2-chlorobenzamide” is a chemical compound that contains a benzofuran moiety . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . This compound is part of a class of compounds that are ubiquitous in nature .
Synthesis Analysis
Benzofuran compounds can be prepared by various methods in the laboratory . For example, a new one-pot synthesis of a benzofuran-fused N-heterocycle is achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .Molecular Structure Analysis
The molecular structure of “N-(3-(benzofuran-2-yl)propyl)-2-chlorobenzamide” includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Furan derivatives, including benzofurans, have garnered attention due to their antibacterial properties. Researchers have synthesized novel furan-based compounds and evaluated their efficacy against both gram-positive and gram-negative bacteria . The compound may exhibit antibacterial activity, making it a potential candidate for combating microbial infections.
Anticancer Potential
Substituted benzofurans have demonstrated significant anticancer effects. For instance, compound 36 (a benzofuran derivative) exhibited cell growth inhibitory effects in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Investigating the antitumor properties of N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide could provide valuable insights.
Cytotoxicity Studies
Researchers have tested benzofuran derivatives for cytotoxic properties against human cancer cells. By evaluating their impact on healthy cells and cancer cell lines, scientists aim to identify compounds with selective cytotoxicity . This compound could be a subject of interest in such studies.
Synthesis of Heterocycles
The compound’s structural features make it suitable for synthesizing novel heterocyclic compounds. For example, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been used as a precursor for creating diverse heterocyclic derivatives . These derivatives may have applications beyond antibacterial and anticancer research.
Other Pharmacological Activities
Furan-based compounds often exhibit a wide range of pharmacological effects, such as anti-ulcer, diuretic, muscle relaxant, anti-inflammatory, and anti-anxiety properties . Investigating these aspects may reveal additional applications.
Wirkmechanismus
Target of Action
The primary targets of N-[3-(1-Benzofuran-2-yl)propyl]-2-chlorobenzamide are sigma receptors . Sigma receptors are unique proteins that have been shown to play a role in various biological and pharmacological activities. They are classified into two subtypes, sigma-1 and sigma-2 .
Mode of Action
N-[3-(1-Benzofuran-2-yl)propyl]-2-chlorobenzamide interacts with its targets, the sigma receptors, by binding to them. This binding can lead to various changes in the cell, depending on the specific receptor subtype and the cellular context . The exact mechanism of this interaction is still under investigation.
Biochemical Pathways
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may affect a variety of biochemical pathways, potentially including those involved in cell growth, oxidative stress response, and viral replication .
Pharmacokinetics
It’s known that benzofuran compounds are ubiquitous in nature and have a broad range of clinical uses This suggests that they may have favorable pharmacokinetic properties
Result of Action
The molecular and cellular effects of N-[3-(1-Benzofuran-2-yl)propyl]-2-chlorobenzamide’s action depend on its interaction with sigma receptors. Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that N-[3-(1-Benzofuran-2-yl)propyl]-2-chlorobenzamide may also have anti-cancer properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[3-(1-Benzofuran-2-yl)propyl]-2-chlorobenzamide. For instance, the compound’s activity may be affected by the presence of other molecules in the cell, the cell’s physiological state, and the specific characteristics of the target receptors
Zukünftige Richtungen
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on the development of promising compounds with target therapy potentials and little side effects .
Eigenschaften
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-16-9-3-2-8-15(16)18(21)20-11-5-7-14-12-13-6-1-4-10-17(13)22-14/h1-4,6,8-10,12H,5,7,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYOVNMDTSJKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzofuran-2-yl)propyl)-2-chlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2473910.png)
![4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2473911.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2473915.png)
![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2473916.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide](/img/structure/B2473917.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2473918.png)
![4-(2-{[(3,5-dichloroanilino)carbothioyl]amino}ethyl)-N-(3,5-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2473919.png)

![3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2473922.png)

![2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2473927.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2473931.png)